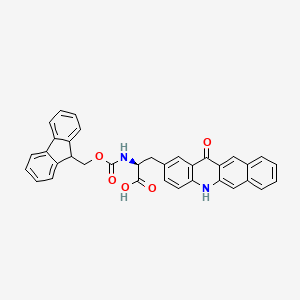

Fmoc-Ala(2-Bacd)-OH

Description

The journey into understanding the importance of Fmoc-Ala(2-Bacd)-OH begins with an appreciation for the foundational elements of modern peptide chemistry. The strategic modification of amino acids and the use of protecting groups like Fmoc have revolutionized the synthesis of complex peptides.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a key player in contemporary peptide synthesis. peptide.com Its base-lability allows for mild deprotection conditions, which are compatible with a wide range of sensitive and modified amino acid side chains. thermofisher.comiris-biotech.de This is a significant advantage over older methods that required harsh acidic conditions. iris-biotech.de The use of Fmoc-amino acids facilitates the efficient and controlled stepwise assembly of peptide chains on a solid support. peptide.com

The modification of amino acids, by altering their side chains, introduces novel functionalities and structural constraints into peptides. These modifications can lead to:

Enhanced Stability: Introducing unnatural side chains can make peptides more resistant to enzymatic degradation, increasing their in vivo half-life.

Improved Potency and Selectivity: Modified amino acids can fine-tune the binding affinity and selectivity of a peptide for its biological target.

Novel Structural Scaffolds: The incorporation of non-proteinogenic amino acids can induce specific secondary structures, such as turns or helices, which can be crucial for biological activity.

Biophysical Probes: The attachment of fluorescent or other reporter groups to the amino acid side chain allows for the study of peptide-protein interactions, cellular uptake, and other biological processes.

The availability of a diverse array of modified Fmoc-amino acids has expanded the chemical space accessible to peptide chemists, enabling the creation of peptides with tailored properties for therapeutic, diagnostic, and materials science applications.

This compound is a prime example of a highly specialized, unnatural amino acid derivative designed for specific applications in chemical research. Its full chemical name is N-alpha-(9-Fluorenylmethoxycarbonyl)-3-[benzo[b]acridin-12(5H)-on-2-yl]-L-alanine. The key feature of this compound is the "2-Bacd" moiety, which is a benzo[b]acridinone group attached to the beta-carbon of the alanine (B10760859) side chain.

The design of this compound incorporates several key features:

An Alanine Backbone: Alanine, a simple amino acid, provides a foundational structure that can be readily incorporated into peptide chains.

The Fmoc Protecting Group: This ensures its direct applicability in standard Fmoc-based solid-phase peptide synthesis protocols.

The Benzo[b]acridinone (2-Bacd) Side Chain: This large, polycyclic aromatic group imparts unique properties to the amino acid. Benzo[b]acridinone derivatives are known for their fluorescent properties, making them valuable as reporter groups in biophysical studies.

The incorporation of this compound into a peptide sequence can therefore serve multiple purposes. It can act as a fluorescent probe to monitor the peptide's localization or binding, or the bulky, rigid nature of the side chain could be used to enforce specific conformational constraints on the peptide backbone.

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-3-[benzo[b]acridin-12(5H)-on-2-yl]-L-alanine |

| Synonyms | This compound, Fmoc-badAla-OH |

| CAS Number | 1157859-85-2 |

| Molecular Formula | C₃₅H₂₆N₂O₅ |

| Molecular Weight | 554.59 g/mol |

The development and availability of complex building blocks like this compound underscore the sophistication of modern chemical synthesis and the ongoing quest to create novel molecules with precisely defined functions for advanced scientific research.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H26N2O5/c38-33-27-15-20(13-14-30(27)36-31-18-22-8-2-1-7-21(22)17-28(31)33)16-32(34(39)40)37-35(41)42-19-29-25-11-5-3-9-23(25)24-10-4-6-12-26(24)29/h1-15,17-18,29,32H,16,19H2,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMKXBXIOQIQGY-YTTGMZPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(N3)C=CC(=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc Ala 2 Bacd Oh

Solid-Phase Synthesis Approaches for Fmoc-Ala(2-Bacd)-OH Incorporation

In solid-phase peptide synthesis (SPPS), this compound is incorporated into a growing peptide chain that is anchored to a solid support (resin). This methodology is advantageous for the synthesis of long peptides and allows for the use of excess reagents to drive reactions to completion, with purification being simplified to washing the resin.

The choice of resin is crucial as it determines the conditions required for the final cleavage of the peptide from the solid support.

Resin Selection : For peptides with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride (2-CTC) resin are commonly used. 2-CTC resin is particularly advantageous as it allows for the attachment of the first amino acid under mild conditions and the final cleavage can be achieved with a very mild acid, which helps to preserve sensitive functional groups in the peptide.

Loading Efficiency : The first step in SPPS is the attachment of the C-terminal amino acid, in this case, this compound, to the resin. The efficiency of this loading step is critical as it determines the maximum theoretical yield of the peptide. The loading is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a base such as diisopropylethylamine (DIPEA). After the loading reaction, it is essential to "cap" any unreacted functional groups on the resin to prevent the formation of deletion sequences in the subsequent steps. This is often done using an acetylating agent like acetic anhydride (B1165640).

The loading efficiency is determined spectrophotometrically. A known mass of the loaded resin is treated with 20% piperidine (B6355638) in DMF to cleave the Fmoc group. The absorbance of the resulting dibenzofulvene-piperidine adduct is measured at approximately 301 nm, and the loading is calculated using the Beer-Lambert law.

| Resin Type | Linkage | Cleavage Condition | Advantages |

| Wang Resin | p-alkoxybenzyl ester | Strong acid (e.g., 95% TFA) | Good stability, commonly used. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl ester | Very mild acid (e.g., 1% TFA in DCM) | Protects against racemization, suitable for protected peptide fragments. |

The formation of the peptide bond between the carboxyl group of the incoming this compound and the free amino group on the resin-bound peptide is facilitated by a coupling reagent.

Coupling Reagents : A variety of coupling reagents are available, with aminium/uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being among the most efficient. These reagents react with the Fmoc-amino acid to form an activated species that is highly reactive towards the N-terminal amine of the growing peptide chain. Carbodiimides like DIC (N,N'-diisopropylcarbodiimide), often used in conjunction with an additive like HOBt (1-hydroxybenzotriazole) or OxymaPure, are also widely employed.

Mechanistic Considerations : The mechanism of action for aminium/uronium reagents involves the formation of an activated ester (e.g., an HOBt or HOAt ester) in situ. This activated species is then susceptible to nucleophilic attack by the free amine of the peptide chain. An organic base, typically DIPEA or 2,4,6-collidine, is added to the coupling reaction to maintain a basic pH, which is necessary for the N-terminal amine to be in its nucleophilic free base form. The choice of coupling reagent and base can be critical to prevent side reactions, such as racemization, especially for sensitive amino acids.

| Coupling Reagent | Additive | Base | Key Features |

| HBTU | HOBt | DIPEA | Fast coupling, low racemization. |

| HATU | HOAt | DIPEA / Collidine | Very efficient, especially for sterically hindered couplings. |

| DIC | HOBt / OxymaPure | - | Cost-effective, can lead to byproduct formation if not used with an additive. |

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| This compound | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-Bacd)propanoic acid (hypothetical structure) |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| DMF | Dimethylformamide |

| NMP | N-Methyl-2-pyrrolidone |

| TLC | Thin-Layer Chromatography |

| 2-CTC Resin | 2-Chlorotrityl chloride resin |

| DIPEA | N,N-Diisopropylethylamine |

| TFA | Trifluoroacetic acid |

| DCM | Dichloromethane |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| HOAt | 1-Hydroxy-7-azabenzotriazole (B21763) |

Fmoc Deprotection Chemistry and Optimization

The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step in solid-phase peptide synthesis (SPPS). The reaction proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The highly reactive DBF is subsequently trapped by the amine to form a stable adduct. nih.gov

Optimization of Fmoc deprotection is crucial for ensuring high peptide purity and yield. Incomplete deprotection results in deletion sequences, which can be difficult to separate from the target peptide. nih.gov Conversely, prolonged exposure to basic conditions can promote side reactions. Key parameters for optimization include the choice of base, its concentration, and the reaction time.

While a 20% piperidine solution in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is standard, alternative bases have been explored to mitigate side reactions. nih.govcreative-peptides.com For instance, piperazine (B1678402) has been shown to be effective in removing the Fmoc group while suppressing aspartimide formation. biotage.comresearchgate.net The use of 1,8-diazabicycloundec-7-ene (DBU) can be beneficial if Fmoc deprotection is slow or incomplete due to peptide aggregation. peptide.com Furthermore, novel deprotection strategies, such as using hydrogenolysis under mildly acidic conditions, have been developed for sensitive peptides that are incompatible with traditional basic conditions. acs.org

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Base | 20% Piperidine in DMF/NMP | Piperazine, 4-methylpiperidine, DBU | Reduce side reactions like aspartimide formation; overcome aggregation. nih.govbiotage.compeptide.com |

| Concentration | 20% (v/v) | 10-50% depending on the base and sequence | Balance deprotection efficiency with minimizing base-catalyzed side reactions. |

| Time | 1-20 minutes | Shorter times for sensitive sequences | Minimize exposure to basic conditions to reduce side reactions. creative-peptides.com |

| Additives | None | HOBt, Oxyma | Suppress aspartimide formation. biotage.comresearchgate.netnih.gov |

Strategies for Mitigating Side Reactions During Solid-Phase Elongation

Prevention of Racemization during Coupling

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant side reaction during peptide synthesis, particularly for sensitive residues like cysteine and histidine. peptide.comnih.gov It can occur during the activation and coupling steps. The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a racemic mixture.

Several strategies are employed to minimize racemization:

Choice of Coupling Reagents and Additives: The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyano(hydroxyimino)acetate (Oxyma Pure) is a common practice. peptide.combachem.com These additives react with the activated amino acid to form an active ester that is less prone to racemization.

Controlling Reaction Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization. researchgate.net This is particularly important when using microwave-assisted peptide synthesis, where elevated temperatures can increase the risk of epimerization for certain amino acids. researchgate.net

Use of Weaker Bases: In cases where a base is required for the coupling reaction, using a weaker or sterically hindered base, such as N-methylmorpholine (NMM) or sym-collidine instead of N,N-diisopropylethylamine (DIPEA), can help minimize racemization. bachem.com

Pre-activation vs. In Situ Activation: The duration of the activated state of the amino acid can influence the extent of racemization. Optimizing the activation strategy, such as using in situ activation where the activated species is generated in the presence of the resin-bound amine, can minimize the time the activated amino acid exists and thus reduce the opportunity for racemization. acs.org

| Amino Acid | Coupling Reagent Combination | Key Consideration |

| Histidine (His) | DIC/HOBt, DEPBT | Prone to racemization; side-chain protection with Trt can reduce this. peptide.comacs.org |

| Cysteine (Cys) | DIC/HOBt | Highly susceptible to racemization, especially with base-mediated activation. nih.govnih.gov |

| General | HATU, HCTU, COMU with additives | High reactivity can lead to faster coupling and less time for racemization. creative-peptides.com |

Control of Aspartimide Formation and Related Impurities

Aspartimide formation is a major side reaction in Fmoc-based SPPS, particularly in sequences containing aspartic acid (Asp) followed by a small amino acid like glycine (B1666218) (Gly), asparagine (Asn), or serine (Ser). nih.govsigmaaldrich.com The reaction is initiated by the deprotonation of the backbone amide nitrogen, which then attacks the side-chain ester of the aspartic acid, forming a succinimide (B58015) ring. This aspartimide intermediate can then be opened by nucleophiles, such as piperidine or water, to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers, which are often difficult to separate from the desired product. nih.govsigmaaldrich.com

Several approaches can be taken to control aspartimide formation:

Modification of Deprotection Conditions: Adding an acidic additive like HOBt or Oxyma to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. biotage.comresearchgate.netacs.org Using a weaker base like piperazine has also been shown to be effective. biotage.comresearchgate.net

Use of Sterically Hindered Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group on the aspartic acid side chain with bulkier groups can sterically hinder the formation of the succinimide ring. biotage.comiris-biotech.de

Backbone Protection: The introduction of a temporary protecting group on the amide backbone nitrogen following the aspartic acid residue can completely prevent aspartimide formation. researchgate.netpeptide.com Groups like 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) have been successfully used for this purpose. peptide.com

| Strategy | Method | Outcome |

| Modified Deprotection | Addition of 0.1 M HOBt to piperidine solution | Significantly reduces aspartimide formation. biotage.com |

| Alternative Base | Use of piperazine instead of piperidine | Suppresses aspartimide formation. biotage.com |

| Bulky Side-Chain Protection | Use of Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH | Steric hindrance prevents succinimide ring formation. sigmaaldrich.com |

| Backbone Protection | Incorporation of Hmb or Dmb groups | Completely eliminates aspartimide formation. peptide.com |

Minimizing Formation of Fmoc-β-Ala-OH and Dipeptide Byproducts

The presence of impurities such as Fmoc-β-Ala-OH and dipeptide byproducts (Fmoc-Xaa-Xaa-OH) in the starting Fmoc-amino acid building blocks can lead to their incorporation into the growing peptide chain, resulting in difficult-to-separate impurities. nih.gov

The formation of Fmoc-β-Ala-OH can occur during the synthesis of Fmoc-amino acids when N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) is used as the protecting agent. A Lossen-type rearrangement of Fmoc-OSu can lead to the formation of a β-alanine derivative. nih.govresearchgate.net Dipeptide byproducts can be formed through the unwanted activation of the carboxyl group of one Fmoc-amino acid, which then reacts with a second molecule of the same amino acid. nih.gov

To minimize the incorporation of these byproducts:

High-Purity Starting Materials: It is crucial to use high-purity Fmoc-amino acids that have been analyzed to ensure the absence of these impurities. HPLC analysis is essential for quality control. nih.gov

Optimized Fmoc-Protection Chemistry: The use of alternative reagents and conditions for the introduction of the Fmoc group that avoid the formation of these byproducts is important. For example, replacing N-hydroxysuccinimide activation with other methods can prevent the Lossen rearrangement. nih.gov

Advanced Derivatization Methods for Functionalization or Analytical Probing

Pre-column Derivatization Techniques for Quantitative Analysis

Quantitative analysis of the amino acid composition of a synthesized peptide is essential for its characterization. Since most amino acids lack a strong chromophore, derivatization is necessary for their detection by UV or fluorescence HPLC. shimadzu.com Pre-column derivatization involves reacting the amino acids with a labeling reagent before their separation on the HPLC column. shimadzu.com This approach offers high sensitivity and allows for the use of common reversed-phase HPLC systems. shimadzu.comnih.gov

Several reagents are commonly used for the pre-column derivatization of amino acids:

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govoup.com A limitation of OPA is that it does not react with secondary amines like proline. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable, fluorescent derivatives. This makes it suitable for the analysis of all proteinogenic amino acids. nih.gov

Phenyl Isothiocyanate (PITC): PITC, also known as Edman's reagent, reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance. shimadzu.comcreative-proteomics.com

Dansyl Chloride: This reagent forms highly fluorescent and UV-active derivatives with amino acids. creative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (B1207046) (AQC): AQC reacts quickly with both primary and secondary amino acids to yield stable, fluorescent derivatives with minimal interfering byproducts. creative-proteomics.com

The choice of derivatization reagent depends on the specific analytical requirements, including the desired sensitivity, the types of amino acids to be quantified, and the available detection methods. creative-proteomics.com Automated online derivatization techniques, such as in-needle derivatization, have been developed to improve throughput and reduce reagent consumption. researchgate.net

| Derivatization Reagent | Amino Acid Reactivity | Detection Method | Advantages | Disadvantages |

| o-Phthalaldehyde (OPA) | Primary amines | Fluorescence | High sensitivity, rapid reaction. nih.govoup.com | Does not react with secondary amines. nih.gov |

| FMOC-Cl | Primary and secondary amines | Fluorescence | Reacts with all amino acids. nih.gov | |

| Phenyl Isothiocyanate (PITC) | Primary and secondary amines | UV Absorbance | Stable derivatives. creative-proteomics.com | Complex sample preparation, reagent toxicity. creative-proteomics.com |

| Dansyl Chloride | Primary and secondary amines | Fluorescence, UV | High fluorescence and UV absorption. creative-proteomics.com | |

| AQC | Primary and secondary amines | Fluorescence, UV | Stable derivatives, minimal byproducts. creative-proteomics.com |

Selective Functionalization of the (2-Bacd) Side Chain

The selective functionalization of the benzo[b]acridin-12(5H)-on-2-yl (Bacd) side chain of this compound presents a sophisticated challenge in peptide chemistry. The large, polycyclic aromatic system of the Bacd moiety is relatively inert, yet it offers several positions for modification. The strategic introduction of functional groups onto this side chain can be invaluable for creating peptide probes, developing novel therapeutic agents, or modulating the physicochemical properties of peptides. Methodologies for such modifications must be highly selective to avoid unwanted reactions on the core amino acid structure or other residues within a peptide sequence. The primary approaches for the selective functionalization of the Bacd side chain can be broadly categorized into electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution

The electron-rich nature of the polycyclic aromatic system of the Bacd side chain makes it susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents on the aromatic rings. The acridone (B373769) core itself is a complex directing group, and predicting the precise outcome of electrophilic substitution can be challenging without empirical data. However, based on the general principles of electrophilic aromatic substitution on polycyclic aromatic hydrocarbons and related heterocyclic systems, several potential functionalization reactions can be envisaged.

Common electrophilic aromatic substitution reactions that could be applied to the Bacd side chain include:

Nitration: Introduction of a nitro group (-NO2) using nitrating agents such as nitric acid in the presence of sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst. The resulting aryl halides are versatile intermediates for cross-coupling reactions.

Friedel-Crafts Acylation: Attachment of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. This functionalization introduces a ketone moiety that can be further modified.

The conditions for these reactions would need to be carefully optimized to ensure compatibility with the Fmoc protecting group and the chiral integrity of the amino acid.

Nucleophilic Aromatic Substitution

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNA r) can be a viable strategy if the Bacd side chain is appropriately activated. This typically requires the presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group, usually a halogen. For instance, if a halogenated derivative of this compound were synthesized, it could potentially undergo nucleophilic substitution with various nucleophiles.

Potential nucleophiles for this purpose include:

Thiols: To introduce sulfur-containing functionalities.

Amines: For the synthesis of amino-substituted derivatives.

Alkoxides: To incorporate alkoxy groups.

The success of this approach is highly dependent on the electronic properties of the substituted Bacd ring system.

Transition-Metal-Catalyzed C-H Functionalization

A more modern and powerful approach for the selective functionalization of the Bacd side chain is transition-metal-catalyzed C-H activation. This methodology allows for the direct conversion of C-H bonds into C-C, C-N, C-O, or C-X bonds, offering a more atom-economical and efficient route compared to classical methods. Palladium-catalyzed reactions are particularly prominent in this area.

For the Bacd side chain, C-H activation could be directed to specific positions by leveraging the inherent reactivity of the heterocyclic system or by employing directing groups. The nitrogen atom within the acridone core could potentially act as a directing group, guiding the metal catalyst to an ortho C-H bond.

Potential C-H functionalization reactions include:

Arylation: Direct arylation with aryl halides or boronic acids to form biaryl linkages.

Alkylation: Introduction of alkyl groups using alkyl halides or other alkylating agents.

Alkoxylation: Formation of C-O bonds with alcohols. Research on related dihydrobenzo[c]acridine systems has demonstrated the feasibility of palladium-catalyzed alkoxylation via C-H bond activation. mdpi.com

The development of specific catalytic systems for the C-H functionalization of this compound would require significant experimental investigation to achieve high regioselectivity and yield.

The following table summarizes potential selective functionalization reactions for the (2-Bacd) side chain, along with the required reagents and the functional group introduced.

| Reaction Type | Reagents | Functional Group Introduced | Potential Application |

| Nitration | HNO₃, H₂SO₄ | -NO₂ | Precursor for amino group |

| Bromination | NBS, catalyst | -Br | Intermediate for cross-coupling |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Ketone for further derivatization |

| Nucleophilic Substitution | R-SH, base | -SR | Introduction of thioethers |

| C-H Arylation | Ar-Br, Pd catalyst | -Ar | Synthesis of biaryl derivatives |

| C-H Alkoxylation | R-OH, Pd catalyst | -OR | Introduction of alkoxy groups |

Advanced Characterization and Structural Elucidation of Fmoc Ala 2 Bacd Oh and Its Conjugates

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the structural verification of synthetic molecules like Fmoc-Ala(2-Bacd)-OH. Each technique provides unique insights into different aspects of the molecular structure, from proton and carbon environments to functional groups and chromophoric properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be required for an unambiguous assignment of all proton and carbon signals. universiteitleiden.nlnih.gov

¹H NMR: The proton NMR spectrum is expected to be complex due to the large number of protons in distinct chemical environments.

Fmoc Group: Characteristic signals for the aromatic protons of the fluorenyl group would appear in the downfield region, typically between 7.2 and 7.9 ppm. universiteitleiden.nl The aliphatic protons of the Fmoc group (CH and CH₂) would resonate around 4.2-4.5 ppm.

Alanine (B10760859) Moiety: The α-proton (CH) of the alanine residue would likely appear as a multiplet around 4.0-4.3 ppm, coupled to the β-protons (CH₃) and the amide proton. The alanine methyl group (CH₃) would be a doublet in the upfield region, around 1.3-1.5 ppm.

(2-Bacd) Side Chain: The large cyclodecane (B1584694) ring would produce a series of broad, overlapping multiplets in the aliphatic region (approximately 1.2-2.5 ppm). The protons of the acetic acid moiety within this side chain would also contribute to this region.

Boc Group: A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group would be clearly visible around 1.4 ppm. ijcr.info

Amide and Carboxylic Acid Protons: The NH protons (from the Fmoc-carbamate and the Boc-carbamate) and the carboxylic acid OH proton would appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. The amide proton of the alanine backbone is expected between 7.0 and 8.5 ppm.

¹³C NMR: The carbon spectrum would confirm the presence of all carbon atoms.

Carbonyl Carbons: Signals for the three carbonyl carbons (Fmoc urethane (B1682113), alanine carboxyl, and Bacd carboxyl) and the Boc-carbamate carbonyl would be found in the most downfield region, approximately 155-175 ppm. ijcr.info

Fmoc Group: Aromatic carbons would resonate between 120 and 145 ppm, with the aliphatic carbons of the fluorenyl moiety appearing around 47 ppm (CH) and 67 ppm (CH₂). universiteitleiden.nl

Alanine and (2-Bacd) Carbons: The alanine α-carbon would be expected around 50 ppm, while its methyl carbon would be around 18 ppm. The numerous carbons of the cyclodecane ring and the Boc group's quaternary and methyl carbons would populate the upfield region of the spectrum. ijcr.info

Table 1: Representative ¹H NMR Data for Fmoc-Amino Acid Moieties (Note: This table is illustrative, based on data for related compounds, as specific data for this compound is not available. Chemical shifts (δ) are in ppm.)

| Functional Group | Expected Chemical Shift (δ) | Multiplicity |

| Fmoc Aromatic-H | 7.20 - 7.90 | Multiplet |

| Fmoc Aliphatic-H | 4.20 - 4.50 | Multiplet |

| Ala α-H | 4.00 - 4.30 | Multiplet |

| Ala β-H (CH₃) | 1.30 - 1.50 | Doublet |

| Boc (CH₃)₉ | ~1.40 | Singlet |

| Cyclodecane-H | 1.20 - 2.50 | Multiplet |

| NH (Amide) | 7.00 - 8.50 | Broad Singlet |

| COOH | 10.0 - 13.0 | Broad Singlet |

Mass spectrometry (MS) is essential for verifying the molecular weight of this compound and assessing its purity, often in conjunction with liquid chromatography (LC). kcl.ac.uk High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the elemental composition. universiteitleiden.nl

Given the molecular formula C₃₅H₄₆N₂O₇, the expected monoisotopic mass is approximately 618.33 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as protonated ([M+H]⁺), sodiated ([M+Na]⁺), or other adduct ions.

LC-MS/MS involves the fragmentation of the parent ion, which provides further structural confirmation. Key fragmentation patterns would include:

Loss of the Fmoc group: A characteristic neutral loss of 222.1 Da (C₁₅H₁₂O₂) is a hallmark of Fmoc-protected compounds. acs.org

Loss of the Boc group: A neutral loss of 100 Da (C₅H₈O₂) or 56 Da (isobutylene) is characteristic of the Boc protecting group.

Cleavage along the peptide backbone: Fragmentation would yield b- and y-type ions, confirming the connectivity of the alanine and (2-Bacd) moieties.

LC analysis coupled with MS is also the standard for determining the purity of the synthesized compound, separating it from any starting materials or side products. kcl.ac.ukwhiterose.ac.uk

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (Note: Values are calculated based on the chemical formula C₃₅H₄₆N₂O₇.)

| Ion | Calculated m/z |

| [M] | 618.3305 |

| [M+H]⁺ | 619.3383 |

| [M+Na]⁺ | 641.3202 |

| [M-Boc+H]⁺ | 519.2856 |

| [M-Fmoc]⁺ | 396.2233 |

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation. researchgate.net The spectrum of this compound would display several key vibrational bands. mdpi.com

O-H Stretch: A broad absorption band between 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching of the amide and carbamate (B1207046) groups. nih.gov

C-H Stretches: Aromatic C-H stretches from the Fmoc group would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the alanine and Bacd side chains would be observed just below 3000 cm⁻¹. nih.gov

C=O Stretches: This region is particularly informative. Multiple strong absorption bands are expected between 1650 and 1760 cm⁻¹. These correspond to the carbonyls of the carboxylic acid, the urethane of the Fmoc group, the amide bond, and the urethane of the Boc group. Overlapping peaks in this region are common. mdpi.comroyalsocietypublishing.org

C=C Stretches: Aromatic C=C stretching vibrations from the fluorenyl rings would be found in the 1450-1600 cm⁻¹ range.

N-H Bend: The amide II band (N-H bending and C-N stretching) would appear around 1520-1550 cm⁻¹.

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound (Note: This table is illustrative and based on general values for the specified functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Amide/Carbamate | N-H Stretch | 3300 - 3400 |

| Fmoc Aromatic | C-H Stretch | > 3000 |

| Aliphatic Chains | C-H Stretch | < 3000 |

| Carboxylic Acid | C=O Stretch | ~1700 - 1725 |

| Fmoc/Boc Carbamate | C=O Stretch | ~1690 - 1760 |

| Amide I | C=O Stretch | ~1650 - 1680 |

| Fmoc Aromatic | C=C Stretch | ~1450, 1480 |

| Amide II | N-H Bend | ~1520 - 1550 |

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for the quantification of Fmoc-containing compounds. mostwiedzy.plnih.gov The fluorenyl group of the Fmoc moiety is a strong chromophore, exhibiting characteristic absorbance maxima. mdpi.com

In a suitable solvent like dimethylformamide (DMF) or acetonitrile, this compound would be expected to show strong absorbance peaks around 265 nm and weaker peaks near 290 nm and 301 nm. mostwiedzy.plmdpi.com This property is widely exploited in solid-phase peptide synthesis (SPPS) for reaction monitoring. The Fmoc group is cleaved using a base, typically piperidine (B6355638), which forms a dibenzofulvene-piperidine adduct. nih.gov This adduct has a strong absorbance maximum around 301 nm (molar extinction coefficient, ε ≈ 7800-8021 L mol⁻¹ cm⁻¹ in DMF), allowing for the quantification of the amount of Fmoc group cleaved from the solid support, which directly relates to the reaction yield or resin loading. nih.govrsc.org

Table 4: Characteristic UV-Vis Absorbance Maxima for the Fmoc Chromophore and its Cleavage Product (Note: Values are based on published data for Fmoc derivatives.)

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| Fmoc-Amino Acid | DMF/CH₂Cl₂ | ~265, 290, 301 | ε₂₆₅ ≈ 17,500; ε₃₀₁ ≈ 7,800 |

| Dibenzofulvene-piperidine adduct | 20% Piperidine in DMF | ~289, 301 | ε₂₈₉ ≈ 6,089; ε₃₀₁ ≈ 8,021 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is an essential technique for studying the chirality and secondary structure of molecules, particularly in their aggregated or conjugated states. reading.ac.uksemanticscholar.org

For a single molecule of this compound in solution, the CD spectrum would be dominated by signals from the chiral L-alanine center and the inherent chirality of the large (2-Bacd) side chain. However, the true power of CD spectroscopy becomes apparent when studying the self-assembly of such molecules. rsc.org Fmoc-amino acids are well-known to self-assemble into supramolecular structures like fibers, tapes, and sheets, driven by π-π stacking of the fluorenyl groups and hydrogen bonding. mdpi.comnih.gov

Upon aggregation, induced CD signals are expected to appear.

250-320 nm region: Strong signals in this region are indicative of the chiral arrangement (π-π stacking) of the aromatic Fmoc groups within the supramolecular assembly. nih.gov The appearance and intensity of these peaks can confirm that self-assembly is occurring and provide insight into the specific packing geometry of the fluorenyl moieties. semanticscholar.org

Below 240 nm region: Signals in the far-UV region are related to the peptide backbone conformation. While this compound is not a peptide, the amide bond present can adopt ordered conformations within an assembly, which could give rise to signals similar to those of β-sheets or turns. reading.ac.uk

The presence of the very bulky (2-Bacd) side chain would be expected to significantly influence the self-assembly process and the resulting supramolecular chirality compared to simpler Fmoc-amino acids.

Morphological and Supramolecular Structural Analysis

While spectroscopic techniques confirm the molecular structure, methods like transmission electron microscopy (TEM), scanning electron microscopy (SEM), and atomic force microscopy (AFM) are used to visualize the higher-order structures that this compound and its conjugates may form. mostwiedzy.plreading.ac.uk

Fmoc-protected amino acids are renowned for their ability to act as low-molecular-weight gelators, forming extensive networks of self-assembled fibers that can immobilize solvents. mdpi.com This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking of the Fmoc groups, hydrogen bonding between the carbamate and carboxylic acid moieties, and hydrophobic interactions. researchgate.net

For this compound, the exceptionally large and sterically demanding (2-Bacd) side chain would play a critical role in defining the morphology of any self-assembled structures. mdpi.com Unlike simple side chains (e.g., the methyl group in Fmoc-Ala), the bulky cyclodecane ring could introduce significant steric hindrance, potentially disrupting the typical fibrillar structures seen with simpler Fmoc-amino acids and leading to the formation of alternative morphologies such as nanosheets, spherical aggregates, or more complex, less-ordered structures. nih.govacs.org The specific morphology would likely be highly sensitive to conditions such as solvent, pH, and concentration.

Electron Microscopy (SEM, TEM) for Imaging Self-Assembled Nanostructures

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for the direct visualization of the morphology of supramolecular structures formed by the self-assembly of Fmoc-amino acid derivatives. mdpi.com Due to the inherent hydrophobicity and aromaticity of the fluorenylmethoxycarbonyl (Fmoc) group, many Fmoc-modified amino acids exhibit rapid self-assembly into hierarchical nanostructures. beilstein-journals.org

TEM provides higher resolution imaging, allowing for the detailed characterization of the individual nanostructures. For related Fmoc-peptides, TEM has shown the formation of long, unbranched nanofibers, flat ribbons, and twisted filaments with diameters typically in the range of tens of nanometers. acs.orgnih.gov For a molecule like this compound, the extensive aromatic surface of the benzo[b]acridine group, in concert with the Fmoc group, would likely drive the formation of highly ordered, flat, ribbon-like structures due to extensive π-π stacking. TEM would be crucial for measuring the width and morphology of these individual nano-assemblies.

Table 1: Expected Morphological Features of Self-Assembled this compound Nanostructures via Electron Microscopy

| Parameter | Technique | Expected Observation | Research Context |

| Network Morphology | SEM | Interconnected 3D network of fibrous structures. | Visualization of the hydrogel's internal architecture. |

| Fiber/Ribbon Width | TEM | 20-100 nm | Measurement of the primary self-assembled units. acs.org |

| Fiber/Ribbon Length | SEM/TEM | Several micrometers | Assessment of the extent of supramolecular polymerization. acs.org |

| Structural Details | High-Resolution TEM | Evidence of layered or twisted morphologies. | Insight into the packing of molecules within the nanostructure. nih.gov |

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. For this compound, DLS is critical for monitoring the early stages of self-assembly and characterizing the size of any resulting colloidal or nano-sized aggregates in the pre-gelation state. frontiersin.org The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of particles, which is then used to calculate their hydrodynamic diameter.

In a typical experiment, a solution of this compound below its critical gelation concentration would be analyzed. The results would likely show the formation of stable aggregates with a specific size distribution. researchgate.net As conditions are changed to induce gelation (e.g., by altering pH or solvent composition), DLS can track the growth of these aggregates over time, providing kinetic information on the self-assembly process. acs.org For nanogels prepared from the submicronition of a bulk hydrogel, DLS is used to confirm their final size and polydispersity, which are critical parameters for applications like drug delivery. dovepress.com

Table 2: Representative DLS Data for this compound Aggregates in Aqueous Solution

| Sample Condition | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Interpretation |

| 0.1 wt% solution, pH 8.0 | 209 ± 48 | 0.25 | Formation of initial, relatively uniform supramolecular aggregates. researchgate.net |

| 0.5 wt% solution, pH 7.4 (post-gelation) | >1800 | 0.8 | Presence of large, polydisperse particles indicative of network formation. nih.gov |

Thermal and Physicochemical Characterization Methods in Research Contexts

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment of Modified Materials

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess the thermal stability of materials and to quantify the composition of multi-component systems. nih.gov When a material, such as a polymer or a nanoparticle, is functionalized with this compound, TGA can be used to confirm the successful modification and determine the amount of organic material grafted onto the surface. mdpi.com

The TGA curve for a lyophilized this compound hydrogel or a modified material would show distinct weight loss steps. mdpi.com An initial weight loss below 150°C is typically attributed to the evaporation of adsorbed water. mdpi.com Subsequent, more significant weight loss at higher temperatures (e.g., 200-600°C) corresponds to the thermal decomposition of the organic components. nih.gov The degradation of the Fmoc group, the peptide backbone, and the bulky Bacd side chain would occur at characteristic temperatures. aip.org By comparing the TGA curve of the unmodified material with the modified one, the percentage of weight loss corresponding to the grafted this compound can be calculated, providing a quantitative measure of the modification density. mdpi.com

Table 3: Hypothetical TGA Decomposition Stages for a Material Modified with this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 150°C | ~5% | Desorption of physically adsorbed water. mdpi.com |

| 200 - 400°C | ~25% | Decomposition of the Fmoc protecting group and cleavage of side chains. nih.govmdpi.com |

| 400 - 600°C | ~40% | Degradation of the benzo[b]acridine moiety and peptide backbone. mdpi.com |

| >600°C | ~30% | Residual inorganic material/char. |

Rheological Studies for Gelation Properties and Mechanical Behavior

Rheology is the study of the flow and deformation of matter, and it is the primary method for quantifying the mechanical properties of hydrogels. For self-assembling systems like this compound, rheological measurements provide crucial insights into the gelation process, gel strength, and viscoelastic behavior. nih.gov Oscillatory rheology is used to measure the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component.

A successful hydrogel is characterized by the storage modulus being significantly higher than the loss modulus (G' >> G''), indicating that the material behaves more like a solid than a liquid. researchgate.net Frequency sweep experiments, performed at a constant strain within the linear viscoelastic region, reveal how the gel's mechanical properties depend on the timescale of deformation. For a stable gel, both G' and G'' typically show a weak dependence on frequency. The magnitude of G' is a direct measure of the gel's stiffness, which is influenced by the concentration of the gelator and the density of the fibrillar network. mdpi.com

Table 4: Representative Rheological Data for a 1.0 wt% this compound Hydrogel

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan δ (G''/G') |

| 0.1 | 980 | 95 | 0.097 |

| 1.0 | 1050 | 110 | 0.105 |

| 10.0 | 1100 | 125 | 0.114 |

| 100.0 | 1150 | 140 | 0.122 |

Surface Analysis Techniques for Modified Materials

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. eag.com It is an essential tool for verifying the successful covalent attachment of molecules like this compound onto a substrate. mdpi.com

An XPS survey scan of a surface modified with this compound would detect the presence of carbon (C), oxygen (O), and nitrogen (N), the constituent elements of the molecule. mdpi.com High-resolution scans of the C 1s, O 1s, and N 1s peaks provide detailed chemical state information. The C 1s spectrum can be deconvoluted into several peaks corresponding to different chemical environments, such as C-C/C-H bonds in the aromatic rings, C-N from the amide bond, and C=O from the carboxylic acid and amide groups. npl.co.uk The N 1s spectrum would confirm the presence of the amide linkage. This level of detail is crucial for confirming that the molecule has been attached without significant degradation and for understanding its orientation on the surface. nih.gov

Table 5: Expected XPS High-Resolution Peak Data for a Surface Functionalized with this compound

| Element | Peak | Expected Binding Energy (eV) | Corresponding Functional Group |

| Carbon | C 1s | ~284.8 | C-C, C-H (Aromatic/Aliphatic) |

| ~286.2 | C-N (Amide) | ||

| ~288.5 | C=O (Amide/Carboxyl) | ||

| Nitrogen | N 1s | ~400.1 | C-N-H (Amide) |

| Oxygen | O 1s | ~531.5 | C=O (Amide/Carboxyl) |

| ~533.0 | C-O (Carboxyl) |

Electrochemical Impedance Spectroscopy (EIS) for Interface Charge Transfer in Devices

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electronic and ionic phenomena at the interface between an electrode and an electrolyte. mdpi.comuw.edu.pl By applying a small sinusoidal AC potential and measuring the resulting current, EIS can deconvolute various processes occurring within an electrochemical system, such as charge transfer, diffusion, and capacitance. mdpi.compineresearch.com This makes it particularly valuable for characterizing the performance of electronic devices where interfacial properties are critical.

While specific EIS studies focusing exclusively on this compound are not extensively detailed in current literature, research on analogous Fmoc-protected amino acids provides critical insights into how these molecules can modulate interfacial charge dynamics. Studies on N-(9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH), a structurally related compound, demonstrate the significant impact of such molecules when used as passivating agents in devices like perovskite solar cells (PSCs). researchgate.netresearchgate.net

In this context, EIS is employed to model the internal resistances of the solar cell, providing a quantitative measure of charge carrier transport and recombination efficiency. The two key parameters derived from EIS analysis are:

Charge Transfer Resistance (Rct): This represents the resistance to the flow of charge carriers across the electrode/active layer interface. A lower Rct is desirable, as it indicates more efficient extraction of charge. mdpi.comresearchgate.net

Recombination Resistance (Rrec): This parameter is inversely related to the rate of charge recombination, a primary loss mechanism in photovoltaic devices where electrons and holes recombine before they can be collected. A higher Rrec signifies suppressed recombination and better device performance. researchgate.net

Research on the use of Fmoc-Ala-OH as a surface passivator for perovskite films revealed significant improvements in these key impedance parameters. researchgate.netresearchgate.net The introduction of an optimal concentration of Fmoc-Ala-OH at the perovskite interface led to a marked decrease in the charge transfer resistance and a simultaneous increase in the recombination resistance. researchgate.net This indicates that the Fmoc-Ala-OH layer facilitates more efficient charge extraction from the perovskite to the adjacent transport layer while also effectively passivating surface defects that act as recombination centers. researchgate.netresearchgate.net These interfacial improvements were directly correlated with enhanced device performance, including a higher power conversion efficiency (PCE). researchgate.net

The findings strongly suggest that the functional groups within the Fmoc-amino acid structure, namely the carboxyl (-COOH) and the fluorenylmethoxycarbonyl (Fmoc) group, play a crucial role in modifying the interface properties. It can be hypothesized that the larger, electron-rich benzo[b]acridine system of this compound could induce even more pronounced effects on interfacial charge transfer, potentially through enhanced electronic coupling or π-π stacking interactions with device layers, making it a compound of significant interest for advanced electronic applications.

Table 1: Research Findings on Interfacial Impedance in Fmoc-Ala-OH Passivated Perovskite Solar Cells

| Device Configuration | Charge Transfer Resistance (Rct) | Recombination Resistance (Rrec) | Outcome on Device Performance | Reference |

| Control Device (Without Fmoc-Ala-OH) | Higher | Lower | Standard efficiency, limited by interfacial recombination. | researchgate.net |

| Modified Device (With optimal Fmoc-Ala-OH passivation) | Decreased | Increased | Enhanced charge extraction and suppressed recombination, leading to a power conversion efficiency of 21.14%. | researchgate.net |

Research Applications and Contributions of Fmoc Ala 2 Bacd Oh

Role in Peptide and Peptidomimetic Engineering

The incorporation of Fmoc-Ala(2-Bacd)-OH into peptide synthesis workflows allows for the creation of peptides and peptidomimetics with tailored properties and functions. The 2-Bacd group, in particular, serves as a versatile chemical handle for intramolecular modifications and as a fluorescence quencher.

The use of this compound facilitates the synthesis of intricate peptide sequences that can exhibit enhanced stability, specific binding affinities, and unique conformational characteristics. The 2-Bacd moiety can be strategically placed within a peptide chain to influence its folding and interaction with biological targets. For instance, it can act as a fluorescence quencher when paired with a fluorophore, allowing for the design of peptides that signal binding events through changes in fluorescence.

This compound is instrumental in the design and synthesis of cyclic peptides and peptidomimetics. The 2-Bacd group can participate in intramolecular cyclization reactions, forming a stable lactam bridge. This cyclization strategy is crucial for constraining the peptide backbone, which can lead to increased metabolic stability, enhanced receptor selectivity, and improved bioavailability compared to their linear counterparts. The ability to form these cyclic structures opens avenues for developing new therapeutic agents and research tools.

In the realm of protein engineering, this compound serves as a valuable tool for probing structure-function relationships. By incorporating this modified amino acid at specific sites within a protein sequence, researchers can introduce a fluorescent quenching group. This allows for the study of protein folding, conformational changes, and intermolecular interactions through fluorescence resonance energy transfer (FRET) experiments. The 2-Bacd group acts as an acceptor for a donor fluorophore, and the efficiency of energy transfer provides information about the distance between the two, offering insights into the protein's three-dimensional structure and dynamics.

The unique properties of the 2-Bacd group make this compound a key component in the construction of peptide-based tools for biochemical assays. Peptides containing this residue can be designed as substrates for enzymes, where cleavage of the peptide results in a measurable fluorescence signal. This is because the 2-Bacd group can quench a nearby fluorophore; upon enzymatic cleavage, the fluorophore is separated from the quencher, leading to an increase in fluorescence. This principle is widely used to develop sensitive and continuous assays for proteases and other enzymes.

Applications in Advanced Materials Science

Beyond biochemistry, this compound has emerged as a building block for the creation of novel biomaterials with programmed self-assembly properties.

The Fmoc group is well-known for its ability to drive the self-assembly of amino acids and short peptides into ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. The specific chemical nature of the amino acid attached to the Fmoc group influences the properties of the resulting gel. While research on the self-assembly of a wide range of Fmoc-amino acids is extensive, the specific contribution and behavior of this compound in this context are a subject of ongoing investigation. The presence of the bulky and aromatic 2-Bacd group is expected to significantly impact the packing and intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern the self-assembly process and the mechanical properties of the resulting hydrogels. These materials have potential applications in tissue engineering, drug delivery, and 3D cell culture.

Interface Modification and Passivation Strategies in Optoelectronic Devices (e.g., Perovskite Solar Cells)

In the field of optoelectronics, particularly in the development of perovskite solar cells (PSCs), interface modification and passivation are critical for improving device performance and stability. While research has been conducted on various amino acid derivatives for this purpose, the direct application of this compound is not extensively documented in the provided results. However, related Fmoc-protected amino acids have demonstrated significant success in this area.

For instance, N-(9-fluorenylmethoxycarbonyl)-L-alanine (Fmoc-Ala-OH) has been investigated as a surface passivator for perovskite films. researchgate.net The introduction of Fmoc-Ala-OH was found to reduce lead iodide (PbI2) impurities, prolong carrier lifetime, and enhance the luminescence of the perovskite films. researchgate.net This leads to a reduction in the defect state density on the perovskite surface. researchgate.net In one study, optimizing the concentration of Fmoc-Ala-OH resulted in a power conversion efficiency (PCE) of 21.14% with an open-circuit voltage (Voc) of 1.08 V. researchgate.net

Similarly, other multifunctional amino acid derivatives like Fmoc-Met-OH and Fmoc-FF-OH have been used to passivate defects and inhibit carrier recombination at the grain boundaries of perovskite films. jim.org.cnresearchgate.net The functional groups in these molecules, such as -NH-, -COOH, and C=O, can interact with the perovskite surface, passivating different types of defects. researchgate.nettechscience.com This strategy has been shown to improve the morphology and crystal structure of perovskite films, leading to enhanced device efficiency and stability. researchgate.netresearchgate.net The presence of various functional groups allows for synergistic effects in passivating both positively and negatively charged defects. techscience.commdpi.com

Table 1: Performance Enhancement of Perovskite Solar Cells with Amino Acid Derivative Passivation

| Passivating Agent | Concentration | Change in Open Circuit Voltage (Voc) | Change in Power Conversion Efficiency (PCE) | Reference |

| Fmoc-FF-OH | 0.6 g·L⁻¹ | 1.05 V to 1.10 V | 15.50% to 17.44% | jim.org.cn |

| Fmoc-Ala-OH | 1.5 mg/mL | Not specified | to 21.14% | researchgate.net |

| Fmoc-Met-OH | Not specified | Not specified | 14.17% to 16.75% | researchgate.netresearchgate.net |

Functionalization of Nanoparticles and Core-Shell Materials

The functionalization of nanoparticles and core-shell materials is a key strategy for creating advanced materials with tailored properties for applications in areas like drug delivery, catalysis, and sensing. rsc.orgbeilstein-journals.org The use of Fmoc-protected amino acids is a well-established method for introducing functional groups onto the surface of these nanomaterials.

A common approach involves the use of aminopropyltriethoxysilane (APTES) to introduce amino groups onto the surface of materials like halloysite (B83129) nanotubes (HNTs) or silica-coated nanoparticles. rsc.orgrsc.org These amino groups can then be reacted with an Fmoc-protected amino acid, such as Fmoc-glycine. mdpi.com The Fmoc group serves as a handle for quantification and further modification. rsc.orgrsc.org

For example, a method has been described for quantifying amino groups on HNT surfaces by reacting them with APTES and then attaching an Fmoc group. rsc.orgrsc.org The Fmoc group can be cleaved and quantified using UV-Vis spectroscopy, providing a reliable measure of the number of functional groups on the nanoparticle surface. rsc.orgrsc.org This technique has been applied to core-shell materials like TiO₂@SiO₂ to determine the loading of Fmoc groups. mdpi.com The ability to precisely control the surface chemistry of nanoparticles is crucial for their application in fields such as the development of nanogel scavengers for immune modulation therapy. nih.gov

Use in Biochemical and Analytical Method Development

Fmoc-derivatized amino acids are instrumental in the development of various biochemical and analytical methods, particularly those involving chromatography and mass spectrometry.

Development of Robust LC-MS Methods for Amino Acid Derivatization and Quantification in Research Samples

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of amino acids in complex biological samples. nih.govmasonaco.org However, the high polarity and low volatility of many amino acids can make their separation and detection challenging. researchgate.net Derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is a common strategy to overcome these limitations. springernature.comnih.gov

Fmoc derivatization attaches a hydrophobic Fmoc group to the amino acid, which improves its retention on reversed-phase HPLC columns and enhances its ionization efficiency in the mass spectrometer. nih.govspringernature.com This leads to increased sensitivity and selectivity. springernature.com Several LC-MS and LC-MS/MS methods have been developed using Fmoc derivatization for the quantification of amino acids in various matrices, including plasma and tissue samples. springernature.comnih.gov These methods often involve a simple solid-phase extraction step to purify the derivatized amino acids, further reducing matrix effects and improving signal-to-noise ratios. springernature.com While some methods use other derivatizing agents like urea (B33335) or quaternary phosphonium, Fmoc remains a widely used and effective choice. dntb.gov.uaspringernature.comnih.gov

Table 2: Comparison of Amino Acid Analysis Methodologies

| Method | Derivatization Agent | Key Advantages | Reference |

| LC-MS/MS | Fmoc-Cl | High selectivity, increased sensitivity, single solid-phase extraction step. | springernature.com |

| UPLC-ESI-MS/MS | AQC | High-throughput, enhanced sensitivity and selectivity. | nih.gov |

| LC-MS | Urea | Simple, quantitative reaction, improved separation and UV response. | dntb.gov.ua |

| LC-MS | Quaternary Phosphonium | High efficiency, sensitive and selective detection (sub-fmol range). | springernature.com |

Quantification of Fmoc Groups and Amino Loadings on Solid Supports for Synthesis Control

In solid-phase peptide synthesis (SPPS), the accurate determination of the amino acid loading on the solid support is crucial for controlling the synthesis process and ensuring the purity of the final peptide. mpg.debiotage.com The Fmoc group plays a key role in this quality control step. chempep.combachem.com

The standard method involves cleaving the Fmoc group from a small, weighed sample of the resin using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). biotage.comcsic.es The cleaved dibenzofulvene (DBF) or its piperidine adduct is a strong chromophore with a characteristic UV absorbance. chempep.comcsic.es By measuring the absorbance of the cleavage solution with a spectrophotometer, the amount of Fmoc group, and therefore the amino loading on the resin, can be accurately calculated using the Beer-Lambert law. biotage.comnih.gov This method is widely used to monitor the efficiency of both the initial amino acid loading and the deprotection steps throughout the synthesis. mpg.debachem.comcsic.es This quantification can be performed on various solid supports, including Wang resins and core-shell materials. mdpi.combiotage.com

Development of Diagnostic Assay Methodologies Utilizing this compound Derived Peptides

While direct evidence for the use of this compound in diagnostic assays is not present in the provided search results, the broader application of peptides in diagnostics is well-established. nih.gov Peptides are used to develop assays for detecting various diseases due to their ability to act as specific epitopes that can be recognized by antibodies. nih.govchemimpex.com

The synthesis of these diagnostic peptides often relies on Fmoc-based solid-phase peptide synthesis. chemimpex.com Specialized amino acid derivatives, including those with fluorescent or other reporter groups, can be incorporated into peptides to enhance the sensitivity and specificity of diagnostic tests. iris-biotech.de For example, peptides containing modified amino acids are used in the development of assays for infectious diseases and cancer. chemimpex.comnih.gov The unique spectroscopic properties of the benzo[b]acridine group in this compound could potentially be leveraged for the development of novel fluorescent peptide probes for diagnostic applications, although specific examples are not currently available.

Computational and Theoretical Studies of Fmoc Ala 2 Bacd Oh

Molecular Dynamics (MD) Simulations for Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netjlu.edu.cn For amphiphilic molecules like Fmoc-amino acids, MD simulations are particularly useful for elucidating the mechanisms of self-assembly into larger, ordered structures such as nanofibers or hydrogels. rsc.orgnih.govaip.org The process involves simulating the behavior of multiple Fmoc-Ala(2-Bacd)-OH molecules in a solvated environment to observe their spontaneous aggregation and characterize the non-covalent interactions that drive this process.

The primary driving forces for the self-assembly of Fmoc-derivatized amino acids are π-π stacking interactions between the aromatic fluorenyl (Fmoc) groups and hydrogen bonding between the peptide backbones. rsc.orgnih.gov In the case of this compound, the large, planar, and electron-rich benzo[b]acridinone (Bacd) side chain is expected to introduce significant, additional π-π stacking and hydrophobic interactions, which would strongly influence the morphology and stability of the resulting self-assembled structures.

A typical MD simulation protocol for studying the self-assembly of this compound would involve:

System Setup: Randomly placing a number of this compound molecules in a simulation box.

Solvation: Adding water molecules to mimic an aqueous environment.

Ionization: Adding counter-ions to neutralize the system and simulate physiological salt concentrations. rsc.org

Simulation: Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow for self-assembly to occur, using a suitable force field like AMBER or GROMOS to define the potential energy of the system. rsc.orgacs.org

Analysis of the resulting trajectory would focus on quantifying the key intermolecular interactions. This includes calculating radial distribution functions (RDFs) to measure the preferred distances between the Fmoc-Fmoc, Bacd-Bacd, and Fmoc-Bacd groups, which provides clear evidence of stacking. jlu.edu.cn Hydrogen bond analysis would identify the formation of β-sheet-like structures, a common motif in peptide self-assembly. rsc.org

Table 1: Hypothetical Intermolecular Interaction Energies in a Simulated this compound Assembly

| Interacting Groups | Predominant Interaction Type | Estimated Contribution to Stability | Analytical Method |

|---|---|---|---|

| Fmoc ↔ Fmoc | π-π Stacking / van der Waals | High | Radial Distribution Function (RDF) |

| Bacd ↔ Bacd | π-π Stacking / van der Waals | Very High | Radial Distribution Function (RDF) |

| Fmoc ↔ Bacd | π-π Stacking / van der Waals | Moderate | Radial Distribution Function (RDF) |

| Peptide Backbone ↔ Backbone | Hydrogen Bonding | High | H-bond Analysis |

| Side Chain ↔ Water | Hydrophobic Effect | Moderate | Solvent Accessible Surface Area (SASA) |

This table is illustrative and presents the types of data and expected qualitative findings from an MD simulation of this compound, based on studies of similar Fmoc-peptide systems. rsc.orgrsc.org

Quantum Chemical Calculations for Conformational Preferences and Reactivity Predictions

While MD simulations describe the behavior of large molecular assemblies, quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insight into the electronic structure and energetics of a single molecule. tandfonline.combnmv.ac.in These methods are essential for understanding the intrinsic conformational preferences of this compound and predicting its chemical reactivity.

A conformational analysis would be performed by systematically rotating the key dihedral angles (φ, ψ, and χ) of the molecule and calculating the corresponding energy for each geometry. This process maps the potential energy surface and identifies the low-energy, stable conformers. frontiersin.orgnih.gov For this compound, this is crucial for understanding how the bulky Bacd side chain restricts the conformational freedom of the peptide backbone.

DFT calculations also elucidate the electronic properties by computing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgias.ac.in The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. figshare.com Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. tandfonline.comias.ac.in In studies of related acridone (B373769) derivatives, the carbonyl oxygen is typically an electron-rich (nucleophilic) site, while the aromatic protons are electron-poor (electrophilic). rsc.org

Table 2: Representative Data from Quantum Chemical Calculations on an this compound Monomer

| Calculated Parameter | Typical Method | Significance |

|---|---|---|

| Relative Conformational Energy | DFT (e.g., B3LYP/6-31G(d)) | Identifies the most stable 3D structures of the molecule. |

| HOMO Energy | DFT | Indicates the propensity to donate electrons. |

| LUMO Energy | DFT | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap (ΔE) | DFT | Correlates with chemical reactivity and electronic transition energy. |

| Molecular Electrostatic Potential | DFT | Maps electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

This table outlines the key parameters that would be determined from a DFT study of this compound and their scientific importance.

In Silico Modeling for Peptide-Target Interactions (Methodological focus)

Incorporating this compound into a peptide sequence creates a peptidomimetic with the potential to bind to biological targets such as proteins or enzymes. In silico modeling, particularly molecular docking, is a powerful methodology for predicting and analyzing these interactions. frontiersin.orgmdpi.com This approach computationally places the peptide (ligand) into the binding site of a target protein (receptor) to predict its preferred binding mode and estimate the strength of the interaction. researchgate.net

The presence of a non-canonical amino acid like this compound presents a challenge for standard docking software, as specific parameters for this residue may not be available. bioexcel.eu Therefore, a key part of the methodology involves the generation of topology and parameter files for the modified residue before docking can be performed.

The large, rigid, and aromatic nature of the Bacd side chain would be expected to dominate the binding interactions, likely favoring binding pockets that are spacious and possess hydrophobic and aromatic characteristics. The primary interactions would likely be hydrophobic and π-π stacking between the Bacd group and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's binding site.

Table 3: A Methodological Workflow for In Silico Modeling of a Peptide Containing Ala(2-Bacd)

| Step | Description | Tools/Techniques | Purpose |

|---|---|---|---|

| 1. Target Selection & Preparation | Identify a protein target and obtain its 3D structure (e.g., from the Protein Data Bank). Prepare the structure by adding hydrogens and assigning charges. | PDB, Schrödinger Maestro, UCSF Chimera | Prepare the receptor for docking. |

| 2. Ligand Preparation | Build the 3D structure of the peptide containing Ala(2-Bacd). Generate parameters and topology for the non-canonical residue. | Avogadro, PyMOL, Force Field Parametrization Tools | Prepare the ligand for docking. |

| 3. Molecular Docking | Dock the flexible peptide into the defined binding site of the target protein. | AutoDock, HADDOCK, Glide | Predict the most likely binding poses and rank them based on a scoring function. nih.gov |

| 4. Post-Docking Analysis | Analyze the top-ranked poses to identify key interactions (H-bonds, hydrophobic contacts, π-π stacking). | LigPlot+, PyMOL | Understand the structural basis of binding. |

| 5. Refinement with MD | Run short MD simulations on the best peptide-protein complex pose. | AMBER, GROMOS, NAMD | Refine the binding pose and assess the stability of the complex over time. |

| 6. Binding Free Energy Calculation | Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory. | MM/PBSA.py | Provide a more accurate estimation of binding affinity. |

This table provides a generalized, methodological workflow for investigating the interaction of a peptide containing the novel amino acid with a protein target.

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-alpha-(9-Fluorenylmethoxycarbonyl)-3-[benzo[b]acridin-12(5H)-on-2-yl]-L-alanine |

| Fmoc-Ala-Ala | N-(9-Fluorenylmethoxycarbonyl)-L-alanyl-L-alanine |

| Phenylalanine | (2S)-2-amino-3-phenylpropanoic acid |

| Tyrosine | (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid |

| Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| AMBER | Assisted Model Building with Energy Refinement |

| GROMOS | Groningen Molecular Simulation |

| DFT | Density Functional Theory |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| MEP | Molecular Electrostatic Potential |

| MM/PBSA | Molecular Mechanics / Poisson-Boltzmann Surface Area |

| MM/GBSA | Molecular Mechanics / Generalized Born Surface Area |

Challenges and Future Research Directions for Fmoc Ala 2 Bacd Oh

Addressing Synthetic Challenges and Optimizing Reaction Efficiencies for (2-Bacd) Modification

The synthesis of complex unnatural amino acids like Fmoc-Ala(2-Bacd)-OH is often a multi-step process fraught with challenges that can impact yield, purity, and scalability. The introduction of the bulky and sterically demanding Bacd group onto the β-carbon of alanine (B10760859) is a primary hurdle. Future research must focus on developing more efficient and robust synthetic routes.

Key challenges include managing the reactivity of the Bacd precursor, preventing side reactions, and ensuring stereochemical integrity at the α-carbon of alanine. The synthesis of related complex amino acid derivatives often requires chromatographic purification, which can be inefficient and difficult to scale. acs.org A significant area of future work will be the development of synthetic methods that yield high-purity this compound through methods like precipitation, minimizing the need for extensive chromatography. acs.org

Optimization of reaction conditions is paramount. This involves a systematic exploration of solvents, catalysts, reaction times, and temperatures to maximize the efficiency of the key bond-forming steps. acs.orgnih.gov For instance, strategies used in the N-methylation of amino acids, such as comparing different alkylating agents or using temporary protecting groups on a solid support, could provide a model for optimizing the Bacd modification. mdpi.com The steric hindrance imposed by the Bacd group may also complicate the subsequent use of this compound in peptide synthesis, potentially requiring specialized coupling reagents or longer reaction times to achieve efficient incorporation into a growing peptide chain. researchgate.net

Table 1: Potential Strategies for Synthetic Optimization

| Strategy | Objective | Rationale |

|---|---|---|

| Solvent Screening | Improve solubility and reaction rates | The large aromatic Bacd group may have poor solubility in common solvents, affecting reaction kinetics. nih.gov |

| Catalyst Development | Enhance efficiency of C-C bond formation | A tailored catalyst could improve yields and reduce side products in the key step of attaching the Bacd moiety. |

| Alternative Protecting Groups | Minimize side reactions | Exploring protecting schemes beyond the standard Fmoc/tBu strategy might be necessary if the Bacd moiety proves sensitive to standard deprotection conditions. csic.es |